

An In-Depth Technical Guide to Amine-Reactive N3-Ph-NHS Ester Linkers

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Compound of Interest

Compound Name: N3-Ph-NHS ester

Cat. No.: B149447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations for amine-reactive **N3-Ph-NHS ester** linkers. These bifunctional molecules are instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Features and Mechanism of Action

Amine-reactive **N3-Ph-NHS ester** linkers are characterized by two primary functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (N3) group attached to a phenyl (Ph) core. This dual functionality allows for a two-step conjugation strategy.

First, the NHS ester reacts with primary amines (-NH₂), commonly found on the side chains of lysine residues and the N-terminus of proteins, to form a stable amide bond.^{[1][2]} This reaction is highly efficient under physiological to slightly alkaline conditions (pH 7.2-9.0).^[1] The phenyl group provides a rigid spacer between the two reactive moieties.

Subsequently, the azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.^[3] The azide can undergo either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-containing molecule, such as DBCO or BCN.^[3] This allows for the precise attachment of a second molecule, such as a cytotoxic drug, a fluorescent dye, or a nanoparticle.

Quantitative Data

The stability and reactivity of the NHS ester are critical parameters for successful bioconjugation. While specific kinetic data for **N3-Ph-NHS esters** is not readily available in the literature, the general characteristics of NHS esters provide a strong indication of their behavior. The rate of hydrolysis of the NHS ester is a competing reaction that increases with pH.[\[4\]](#)

Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values and Temperatures

pH	Temperature (°C)	Half-life
7.0	0	4-5 hours
8.6	4	10 minutes
7	Ambient	Hours
9	Ambient	Minutes

Data generalized from multiple sources for NHS esters.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: General Reaction Parameters for NHS Ester Conjugation

Parameter	Recommended Range	Notes
pH	7.2 - 8.5	Optimal reactivity of primary amines while minimizing hydrolysis of the NHS ester.[1]
Temperature	Room Temperature or 4°C	Room temperature for 0.5-4 hours is common.[4] 4°C can be used for longer incubation times with sensitive proteins.
Solvent	Amine-free buffers (e.g., PBS, HEPES, Borate)	NHS esters are often dissolved in a water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[4]
Molar Excess of Linker	5- to 20-fold	The optimal ratio should be determined empirically for each specific protein and linker.[7]

Experimental Protocols

General Protocol for Antibody Conjugation with N3-Ph-NHS Ester

This protocol outlines the general steps for conjugating an **N3-Ph-NHS ester** to an antibody.

Materials:

- Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- **N3-Ph-NHS ester** linker
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

- Antibody Preparation:
 - Dialyze the antibody against the amine-free reaction buffer to remove any interfering substances.
 - Adjust the antibody concentration to 2-10 mg/mL.[\[7\]](#)
- Linker Solution Preparation:
 - Immediately before use, dissolve the **N3-Ph-NHS ester** in anhydrous DMSO or DMF to a stock concentration of 10 mM.[\[7\]](#) NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and prepare the solution fresh.[\[7\]](#)
- Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the dissolved **N3-Ph-NHS ester** linker to the antibody solution.[\[7\]](#) The final concentration of the organic solvent should typically not exceed 10%.
 - Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle mixing.[\[4\]](#)
- Quenching the Reaction (Optional):
 - To stop the reaction, add a quenching solution to react with any unreacted NHS ester.
- Purification:
 - Remove excess linker and byproducts by purifying the antibody-linker conjugate using a suitable method such as size-exclusion chromatography (SEC).[\[7\]](#)

Protocol for Subsequent Click Chemistry Reaction (CuAAC)

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified molecule to the azide-functionalized antibody.

Materials:

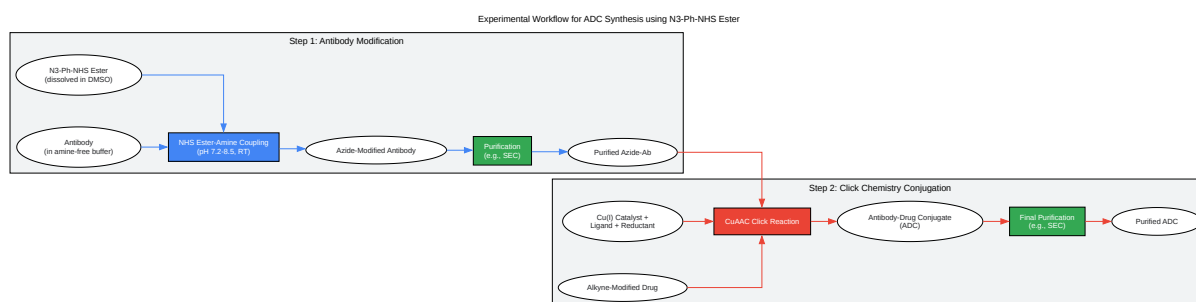
- Azide-modified antibody (from section 3.1)
- Alkyne-containing molecule (e.g., drug, dye)
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA)
- Reaction Buffer: PBS or other suitable buffer

Procedure:

- Prepare Stock Solutions:
 - Prepare a 100 mM solution of CuSO_4 in water.[\[8\]](#)
 - Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.[\[8\]](#)
 - Prepare a 100 mM solution of sodium ascorbate in water, fresh for each use.[\[8\]](#)
 - Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
- Catalyst Preparation:
 - Mix the CuSO_4 solution and the ligand solution in a 1:2 molar ratio and let it stand for a few minutes to form the copper(I) complex.[\[8\]](#)
- Click Reaction:

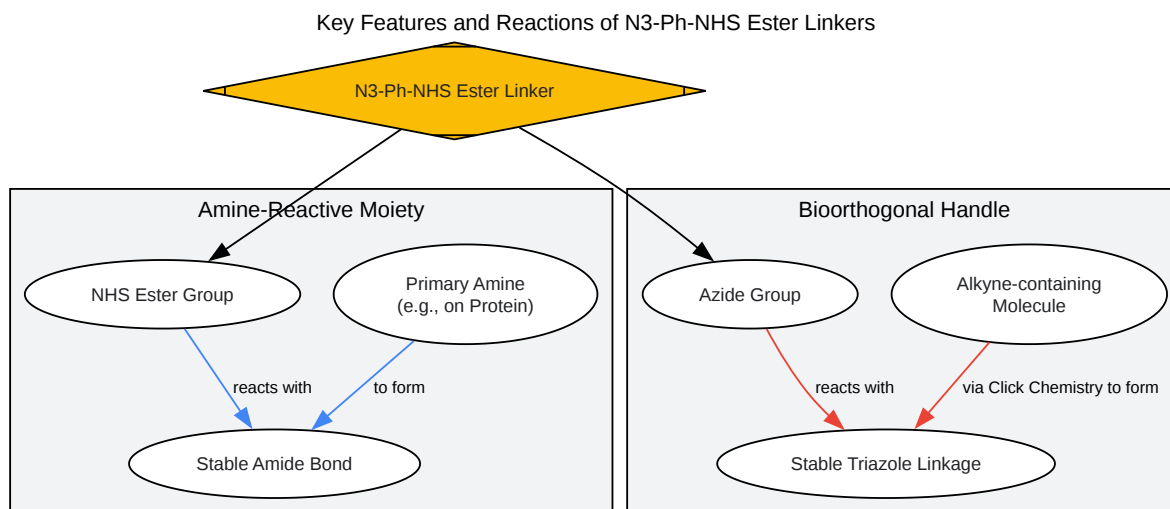
- To the azide-modified antibody, add the alkyne-containing molecule (typically a 4- to 10-fold molar excess over the antibody).[8]
- Add the pre-formed copper-ligand complex to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
- Incubate at room temperature for 30-60 minutes, protected from light.[8]
- Purification:
 - Purify the final antibody-drug conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.[8]

Mandatory Visualizations



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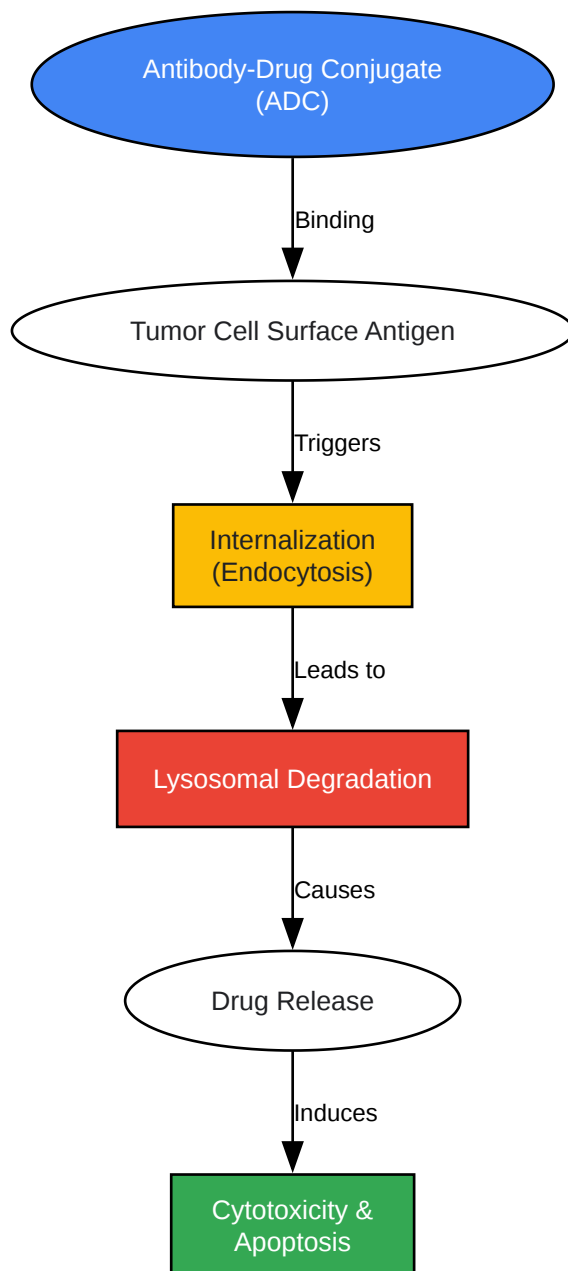
Caption: Workflow for ADC synthesis using an **N3-Ph-NHS ester** linker.



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Caption: Logical relationship of the functional groups in an **N3-Ph-NHS ester** linker.

Mechanism of Action of an ADC



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